molecular formula C7H6N2O3 B2406490 Methyl 6-formylpyridazine-3-carboxylate CAS No. 2138100-25-9

Methyl 6-formylpyridazine-3-carboxylate

Cat. No.: B2406490
CAS No.: 2138100-25-9
M. Wt: 166.136
InChI Key: ORCOPQGQTZOQMD-UHFFFAOYSA-N
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Description

Methyl 6-formylpyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring substituted with a formyl group at the 6-position and a carboxylate ester group at the 3-position

Scientific Research Applications

Methyl 6-formylpyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 6-formylpyridazine-3-carboxylate typically begins with commercially available pyridazine derivatives.

    Esterification: The carboxylate ester group at the 3-position can be introduced via esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-formylpyridazine-3-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.

Major Products:

    Oxidation: Methyl 6-carboxylpyridazine-3-carboxylate.

    Reduction: Methyl 6-hydroxymethylpyridazine-3-carboxylate.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 6-hydroxypyridazine-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 6-aminopyridazine-3-carboxylate: Contains an amino group at the 6-position.

    Methyl 6-bromopyridazine-3-carboxylate: Contains a bromine atom at the 6-position.

Uniqueness: Methyl 6-formylpyridazine-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

methyl 6-formylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCOPQGQTZOQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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